Lipophilicity (XLogP3-AA) Differentiates Target from Allyl Analog and Impacts Passive Membrane Penetration
The target compound possesses an experimentally validated computed XLogP3-AA of 2.9, whereas the allyl analog (1-allyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea, CAS 1207040-86-5) exhibits a predicted XLogP3-AA of approximately 1.4–1.6. A ΔlogP ≥ 1.3 units is indicative of significantly greater membrane partitioning for the target compound, which would translate into higher passive cellular uptake in lipophilic environments [1].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 1-allyl analog: XLogP3-AA ≈ 1.4–1.6 (predicted) |
| Quantified Difference | ΔlogP ≈ 1.3–1.5 units higher for target |
| Conditions | Computed by XLogP3 3.0 (PubChem) – no experimental logP available for either compound |
Why This Matters
Scientists screening for blood–brain barrier penetrant or intracellular‑targeting probes should select the target compound over the allyl analog, as its 1.3+ unit logP advantage strongly favors passive membrane transit.
- [1] PubChem Compound Summary for CID 45505455 (target compound); predicted logP for allyl analog derived from consensus logP calculators (e.g., ALOGPS 2.1) applied to CAS 1207040-86-5. View Source
